molecular formula C9H11NO2S B13638745 Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate

Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate

Cat. No.: B13638745
M. Wt: 197.26 g/mol
InChI Key: WULBCYZJRKVHNG-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate is a heterocyclic compound that features a fused thieno-pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno precursor with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
  • Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-
  • Tetrahydrothiophene
  • 3-Pyridylacetic acid hydrochloride
  • Mepiquat chloride

Uniqueness

Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and industrial materials .

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)7-8-6(2-4-10-7)3-5-13-8/h3,5,7,10H,2,4H2,1H3

InChI Key

WULBCYZJRKVHNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=C(CCN1)C=CS2

Origin of Product

United States

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